molecular formula C47H94O2 B14366574 2-Decylpentadecyl docosanoate CAS No. 92313-31-0

2-Decylpentadecyl docosanoate

Cat. No.: B14366574
CAS No.: 92313-31-0
M. Wt: 691.2 g/mol
InChI Key: AQDVLTRYDZYGIT-UHFFFAOYSA-N
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Description

2-Decylpentadecyl docosanoate is an ester compound formed from the reaction between a long-chain alcohol and a long-chain fatty acid. This compound is characterized by its high molecular weight and hydrophobic nature, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Decylpentadecyl docosanoate can be synthesized through esterification, where 2-decylpentadecanol reacts with docosanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then separated and purified using industrial-scale distillation or other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Decylpentadecyl docosanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield the corresponding alcohol and acid.

    Oxidation: The long alkyl chains can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2-Decylpentadecanol and docosanoic acid.

    Oxidation: Various oxidized products depending on the extent of oxidation.

    Reduction: 2-Decylpentadecanol.

Scientific Research Applications

2-Decylpentadecyl docosanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological membranes and lipid metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its emollient properties.

Mechanism of Action

The mechanism of action of 2-Decylpentadecyl docosanoate primarily involves its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This property is exploited in various applications, including drug delivery systems where it can enhance the solubility and stability of hydrophobic drugs.

Comparison with Similar Compounds

Similar Compounds

  • 2-Decyltetradecyl docosanoate
  • 3-Decylpentadecyl docosanoate
  • 4-Decylhexadecyl docosanoate

Uniqueness

2-Decylpentadecyl docosanoate is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, melting point, and reactivity, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

92313-31-0

Molecular Formula

C47H94O2

Molecular Weight

691.2 g/mol

IUPAC Name

2-decylpentadecyl docosanoate

InChI

InChI=1S/C47H94O2/c1-4-7-10-13-16-19-21-22-23-24-25-26-27-28-30-32-35-38-41-44-47(48)49-45-46(42-39-36-33-18-15-12-9-6-3)43-40-37-34-31-29-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3

InChI Key

AQDVLTRYDZYGIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCC)CCCCCCCCCCCCC

Origin of Product

United States

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